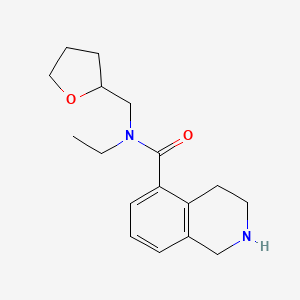![molecular formula C14H27NO2 B6631695 3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid](/img/structure/B6631695.png)
3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA belongs to the class of compounds known as glutamate transport inhibitors, which are used to study the role of glutamate neurotransmission in various physiological and pathological conditions.
Wirkmechanismus
3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid works by binding to the glutamate transporters and blocking the uptake of glutamate into the presynaptic neuron or glial cell. This leads to an increase in extracellular glutamate levels, which can have various effects on neuronal function depending on the specific brain region and cell type.
Biochemical and Physiological Effects:
3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects in various experimental models. These include alterations in synaptic plasticity, changes in neuronal excitability, and modulation of neurotransmitter release. 3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid has also been shown to have neuroprotective effects in some models of neuronal injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid in laboratory experiments is its potency and specificity as a glutamate transporter inhibitor. This allows researchers to selectively alter glutamate neurotransmission without affecting other neurotransmitter systems. However, one limitation of 3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid is its potential for off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid and its applications in scientific research. These include the development of more selective glutamate transporter inhibitors, the identification of new targets for 3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid and related compounds, and the use of 3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid in animal models of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid on neuronal function and to optimize its use in laboratory experiments.
Synthesemethoden
3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid can be synthesized using a multistep process that involves the reaction of tert-butylcyclohexylmagnesium bromide with 3-bromo-2-methylpropionic acid, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its transport is tightly regulated by a family of proteins known as glutamate transporters. 3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid is a potent inhibitor of these transporters, and its use allows researchers to study the effects of altered glutamate neurotransmission on neuronal function.
Eigenschaften
IUPAC Name |
3-[(4-tert-butylcyclohexyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-14(2,3)12-6-4-11(5-7-12)10-15-9-8-13(16)17/h11-12,15H,4-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWZLBVICCKRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)




![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)

![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)

![5-bromo-N-[2-(1,3-thiazol-2-yl)propyl]pyridin-3-amine](/img/structure/B6631710.png)
